[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The IUPAC name of the compound is [4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine dihydrochloride . The systematic identification is derived from the following structural features:
- Benzimidazole core : A fused bicyclic system consisting of a benzene ring and an imidazole ring.
- Substituents :
- 5,6-Dimethyl groups : Methyl substituents at positions 5 and 6 of the benzimidazole ring.
- Phenyl group : Attached at position 4 of the benzimidazole ring.
- Methanamine moiety : A primary amine (-CH₂NH₂) bonded to position 2 of the benzimidazole.
- Counterions : Two chloride ions (dihydrochloride salt) neutralizing the protonated amine.
The SMILES notation for the compound is NCC1=CC=C(C2=NC3=CC(C)=C(C)C=C3N2)C=C1.[H]Cl.[H]Cl .
Crystallographic Analysis and Stereochemical Considerations
While direct crystallographic data for this compound is not available in the provided sources, insights can be inferred from related benzimidazole derivatives:
- Planar aromatic system : The benzimidazole core typically adopts a planar conformation due to aromatic stabilization, with coplanar benzene and imidazole rings.
- Stereochemical rigidity : The fused bicyclic structure restricts rotational freedom, enforcing a fixed geometric arrangement.
- Salt formation : The dihydrochloride salt likely involves hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice.
For analogous compounds, such as 2-(aminomethyl)benzimidazole dihydrochloride, crystal packing is dominated by N–H···Cl interactions and π-π stacking between aromatic rings.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Spectroscopic data for this compound is not explicitly reported in the provided sources, but predictions can be made based on structural analogs:
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzimidazole aromatic protons | 7.2–8.0 (downfield) | Singlet/multiplet |
| Methyl groups (C5, C6) | 2.3–2.6 (singlet) | Singlet |
| Methanamine (-CH₂NH₃⁺) | 3.0–3.5 (broad, exchangeable) | Broad singlet |
Note: Protonated amine signals may appear as broad peaks due to rapid exchange with solvent.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| N–H (amine) stretching | 3300–3500 (broad) |
| C=N (benzimidazole) | 1600–1650 |
| Aromatic C–H (sp²) | 1450–1600 |
| C–Cl (counterion) | 550–600 |
Mass Spectrometry
The molecular ion peak for the free base (without Cl⁻) would correspond to C₁₆H₁₉N₃⁺ (m/z 261.3). The dihydrochloride form would show peaks at m/z 324.25 (C₁₆H₁₉Cl₂N₃⁺), consistent with the molecular weight.
Computational Chemistry Approaches for Molecular Modeling
Computational methods provide critical insights into the compound’s electronic structure and reactivity:
Density Functional Theory (DFT) Studies
- Geometry optimization : The M06/6-311G* method can predict bond lengths and angles. For benzimidazole derivatives, typical C–N bond lengths range from 1.32–1.38 Å, and C–C aromatic bonds are ~1.40 Å.
- Electronic properties :
- HOMO-LUMO gap : Determines reactivity. Benzimidazoles typically exhibit moderate gaps (~5–6 eV), favoring nucleophilic substitution.
- Charge distribution : Electron density localized on the benzimidazole nitrogen atoms, influencing coordination chemistry.
Molecular Docking and Pharmacophore Modeling
While not directly reported, analogous methanamine-benzimidazole derivatives are explored for bioactivity (e.g., enzyme inhibition). The methanamine group may serve as a hydrogen-bond donor, enhancing binding to targets like kinases or GPCRs.
Properties
IUPAC Name |
[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13;;/h3-8H,9,17H2,1-2H3,(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZPOLYWUUBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole core.
Dimethylation: The benzodiazole ring is then subjected to methylation using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.
Attachment of the Phenylmethanamine Group: The final step involves the nucleophilic substitution of the dimethylbenzodiazole with a phenylmethanamine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a fluorescent probe due to the benzodiazole ring, which can exhibit fluorescence under certain conditions. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The benzodiazole ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenylmethanamine moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
(a) N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine Dihydrochloride Hydrate
- Key Differences : Replaces the benzodiazole core with a pyrrolidinyl group, introducing a saturated five-membered ring. The N,N-dimethyl methanamine moiety (tertiary amine) contrasts with the primary amine in the target compound.
- Implications : Increased flexibility from the pyrrolidine ring may alter binding affinity in biological targets. The tertiary amine and hydrate form could reduce solubility compared to the target’s dihydrochloride salt .
(b) (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride
- Key Differences : Substitutes 5,6-dimethyl groups with a single fluorine atom at the 4-position of the benzodiazole ring. Lacks the phenyl linker, directly attaching methanamine to the heterocycle.
- Implications: Fluorine’s electronegativity may enhance dipole interactions but reduce lipophilicity compared to methyl groups.
(c) [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride
- Key Differences : Replaces benzodiazole with a chloro- and imidazole-substituted phenyl ring. The imidazole introduces a second heterocycle with hydrogen-bonding capability.
- Implications : Chlorine’s steric and electronic effects, combined with imidazole’s basicity, may alter solubility and target engagement compared to the dimethyl benzodiazole core .
(d) {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine Dihydrochloride
- Key Differences : Features a pyrrolo-pyrazol fused ring system instead of benzodiazole. The reduced aromaticity and smaller size may decrease planar interactions.
- Implications : The saturated rings could enhance conformational flexibility but reduce affinity for flat binding pockets .
(e) Diphenhydramine Hydrochloride
- Key Differences: Ethanolamine derivative with a diphenylmethoxy group. Structurally unrelated to benzodiazoles but shares the dihydrochloride salt.
- Implications : Demonstrates how amine salts are leveraged for solubility in pharmaceuticals, though its antihistamine mechanism differs significantly from benzodiazole derivatives .
Biological Activity
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride (CAS No. 1036398-81-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 324.25 g/mol. It is classified as a specialty material and is available from various chemical suppliers for research purposes.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes, which can lead to therapeutic effects in different disease models.
1. Serotonin Receptor Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin receptors (5-HTR). These interactions suggest potential applications in treating mood disorders and other psychiatric conditions. For instance, modifications in the structure of benzodiazoles have been linked to enhanced receptor affinity and selectivity, which could be beneficial in drug design targeting serotonergic pathways .
2. Phosphodiesterase Inhibition
The compound has been studied for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE10A. PDE inhibitors are known for their roles in modulating intracellular signaling pathways, which can influence various physiological responses. In vitro studies have shown that certain derivatives of similar compounds possess potent PDE10A inhibitory activity, suggesting that this compound may also exhibit this property .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Binding to serotonin receptors can alter neurotransmitter levels, potentially alleviating symptoms of depression and anxiety.
- Enzyme Inhibition : By inhibiting phosphodiesterases, the compound may enhance cyclic nucleotide levels (cAMP and cGMP), leading to improved cellular signaling and function.
Case Studies
Several studies have investigated the biological effects of related compounds:
Study 1: Antidepressant-like Effects
In a behavioral model assessing antidepressant-like activity, a structurally similar compound demonstrated significant reductions in despair behavior in rodents. This suggests that this compound may have similar effects due to its serotonergic activity .
Study 2: Anticancer Potential
Another study explored the anticancer potential of related benzodiazole derivatives. These compounds showed promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The potential for this compound to exhibit similar properties warrants further investigation.
Data Table: Summary of Biological Activities
Q & A
Q. Methodological approaches :
- Catalyst screening : Test Pd(OAc)₂/Xantphos systems for improved coupling efficiency .
- Solvent optimization : Compare DMF (higher polarity) vs. toluene (lower polarity) to balance reaction rate and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity product (>98%) .
Advanced: How to resolve discrepancies between computational and experimental binding data?
Q. Strategies :
- Re-validate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and grid box sizes in molecular docking studies to better align with experimental IC₅₀ values .
- Assay conditions : Check buffer pH (7.4 vs. 6.5) and ionic strength, which may alter ligand-receptor interactions .
- Metabolite stability : Perform LC-MS to rule out compound degradation during assays .
- QSAR refinement : Incorporate experimental data into QSAR models to improve predictive accuracy for derivatives .
Advanced: What strategies enable selective functionalization of the benzodiazole ring?
Q. Approaches :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the methanamine group during electrophilic substitution at the benzodiazole 4-position .
- Regioselective catalysis : Employ Cu(I)-mediated Ullmann coupling for selective introduction of halogens or aryl groups at the 5,6-dimethyl positions .
- Microwave irradiation : Enhance reaction specificity for sulfonation or nitration under controlled thermal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
